molecular formula C6H11NO2 B1388083 Methyl 3-aminocyclobutanecarboxylate CAS No. 1206970-19-5

Methyl 3-aminocyclobutanecarboxylate

Cat. No.: B1388083
CAS No.: 1206970-19-5
M. Wt: 129.16 g/mol
InChI Key: XWBSFYWZNUKOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-aminocyclobutanecarboxylate” is a chemical compound with the CAS Number: 1206970-19-5 . It has a molecular weight of 129.16 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3 .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H11NO2 . The compound has a monoisotopic mass of 129.078979 Da .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 129.16 g/mol . The compound has an XLogP3-AA value of -0.3, indicating its relative hydrophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

1. Electrocyclic Reactions and Theoretical Predictions

Methyl 3-aminocyclobutanecarboxylate is involved in electrocyclic reactions, as seen in the study of Methyl 3-formylcyclobutene-3-carboxylate. This compound, synthesized from cyclobutane-1,1-dicarboxylic acid, helps confirm theoretical predictions about electrocyclization and the control of torquoselectivity in such reactions (Niwayama & Houk, 1992).

2. Neuropharmacological Characterization

This compound derivatives have shown potential in neuropharmacology. For instance, their role as ligands in N-Methyl-D-Aspartate (NMDA)-associated glycine receptors has been explored, providing insights into their elimination rates in brain and cerebrospinal fluid, and their effects on cerebellar cGMP (Rao et al., 1990).

3. Potential in Neutron Capture Therapy

Several studies have synthesized novel boronated aminocyclobutanecarboxylic acids for potential use in neutron capture therapy, especially for brain tumors. These studies explore different synthetic methodologies and the modeling of these compounds for therapeutic applications (Kabalka & Yao, 2003).

4. Synthesis of Spiro[2.3]Hexane Amino Acids

Research has been conducted on the synthesis of new spiro[2.3]hexane amino acids from 3-Methylenecyclobutanecarboxylic acid and its methyl ester. These amino acids are analogs of γ-aminobutyric acid, which could modulate GABAergic cascades in the human central nervous system (Yashin et al., 2017).

5. Anticonvulsant Action and NMDA Receptor Antagonism

1-Aminocyclobutanecarboxylic acid derivatives have been synthesized and evaluated for their anticonvulsant activities and antagonism at excitatory amino acid receptor sites. These studies highlight their potency and selectivity in acting as NMDA receptor antagonists (Gaoni et al., 1994).

Properties

IUPAC Name

methyl 3-aminocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBSFYWZNUKOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653861
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-19-5
Record name Methyl 3-aminocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminocyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminocyclobutanecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-aminocyclobutanecarboxylate
Reactant of Route 4
Methyl 3-aminocyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-aminocyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-aminocyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.